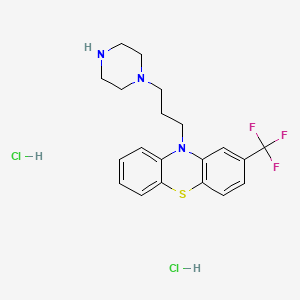

N-Desmethyl Trifluoperazine Dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

10-(3-piperazin-1-ylpropyl)-2-(trifluoromethyl)phenothiazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N3S.2ClH/c21-20(22,23)15-6-7-19-17(14-15)26(16-4-1-2-5-18(16)27-19)11-3-10-25-12-8-24-9-13-25;;/h1-2,4-7,14,24H,3,8-13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJIMQGZBLRLLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Cl2F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pharmacological activity of Trifluoperazine metabolites vs parent drug

An In-depth Technical Guide to the Pharmacological Activity of Trifluoperazine Metabolites Versus the Parent Drug

Authored by a Senior Application Scientist

Abstract

Trifluoperazine (TFP), a cornerstone typical antipsychotic of the phenothiazine class, has been a subject of extensive clinical use and research for decades. Its therapeutic efficacy, primarily in the management of schizophrenia, is attributed to its potent antagonism of dopamine D2 receptors.[1][2] However, the clinical profile of any xenobiotic is dictated not only by the parent compound but also by its metabolic products. Trifluoperazine undergoes extensive hepatic metabolism, generating a series of metabolites whose pharmacological activities can significantly contribute to the drug's overall therapeutic efficacy and adverse effect profile. This guide provides a detailed examination of the metabolic pathways of trifluoperazine and offers a comparative analysis of the pharmacological activities of its principal metabolites against the parent drug. We will delve into the causality behind experimental choices for characterizing these compounds and provide standardized protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.

Trifluoperazine: The Parent Drug Profile

Trifluoperazine is a piperazine-derivative phenothiazine approved for medical use in 1959.[1] Its primary indication is the treatment of schizophrenia, with some application in managing generalized anxiety disorder.[1][3]

Mechanism of Action

The principal mechanism underlying trifluoperazine's antipsychotic effect is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[2][4] This antagonism mitigates the "positive" symptoms of schizophrenia, such as hallucinations and delusions, which are associated with dopamine hyperactivity in these regions.[2]

Beyond its high affinity for D2 receptors, trifluoperazine interacts with a variety of other neurotransmitter systems, which contributes to both its therapeutic action and its side effect profile:

-

Dopamine D1 Receptors: Antagonism at D1 receptors is also observed.[1]

-

Serotonin (5-HT) Receptors: Exhibits antagonist properties at 5-HT2 receptors.[2]

-

Adrenergic Receptors: Blocks alpha-adrenergic receptors, which can lead to side effects like orthostatic hypotension.[2][3]

-

Histamine H1 Receptors: Possesses antihistaminergic properties, contributing to its sedative effects.[1][2]

-

Muscarinic (Cholinergic) Receptors: Shows weak anticholinergic activity, leading to effects like dry mouth and blurred vision.[2][5]

Pharmacokinetic and Adverse Effect Synopsis

Trifluoperazine is readily absorbed from the gastrointestinal tract and is extensively metabolized by the liver.[3][6] Its use has declined in some regions due to a high incidence of extrapyramidal symptoms (EPS), including akathisia, dystonia, and Parkinsonism.[1] A significant long-term risk is the development of tardive dyskinesia, a potentially irreversible movement disorder.[1][7]

The Metabolic Fate of Trifluoperazine

The biotransformation of trifluoperazine is a critical determinant of its clinical activity and duration of action. This process occurs primarily in the liver and is mediated by the cytochrome P450 (CYP) enzyme system.[2][8] The functional activity of these enzymes can be influenced by genetics and drug-drug interactions, leading to inter-individual variability in patient response.[8][9]

The main metabolic transformations include:

-

Sulfoxidation: The addition of an oxygen atom to the sulfur atom of the phenothiazine ring, forming Trifluoperazine-5-sulfoxide . This is a major metabolic pathway.[10][11]

-

N-demethylation: The removal of the methyl group from the terminal nitrogen of the piperazine side chain, resulting in N-desmethyltrifluoperazine .[10][12]

-

Aromatic Hydroxylation: The addition of a hydroxyl group to the phenothiazine ring, typically at the 7-position, to form 7-hydroxytrifluoperazine .[6]

-

N-oxidation: The addition of an oxygen atom to a nitrogen atom in the piperazine ring.[10]

-

Conjugation (Phase II): Metabolites, particularly hydroxylated ones, can undergo conjugation with glucuronic acid to increase their water solubility for renal excretion.[8][10]

The following diagram illustrates the primary metabolic pathways of Trifluoperazine.

Caption: Primary Phase I and Phase II metabolic pathways of Trifluoperazine.

Comparative Pharmacological Activity: Metabolites vs. Parent Drug

Understanding the activity of metabolites is paramount, as they can possess their own therapeutic effects, contribute to toxicity, or be inactive. For trifluoperazine, several metabolites retain significant pharmacological activity.

Trifluoperazine Sulfoxide

Trifluoperazine sulfoxide is a major metabolite, and its rapid appearance in plasma is indicative of significant presystemic (first-pass) metabolism.[11] While sulfoxidation of phenothiazines was once thought to be a detoxification pathway, evidence suggests that these metabolites are not inert. Trifluoperazine sulfoxide exhibits pharmacological activity, influencing neurotransmitter systems, particularly dopamine receptors.[13] However, its potency is generally considered to be significantly lower than that of the parent drug. Its contribution to the overall antipsychotic effect is likely minimal compared to trifluoperazine itself, but it may contribute to the side effect profile.

N-desmethyltrifluoperazine

7-hydroxytrifluoperazine

Aromatic hydroxylation is another key metabolic route.[6] Hydroxylated metabolites of other phenothiazines, such as 7-hydroxychlorpromazine, are known to be active. It is highly probable that 7-hydroxytrifluoperazine also retains pharmacological activity at dopamine receptors. Furthermore, the introduction of a hydroxyl group creates a site for Phase II conjugation reactions (e.g., glucuronidation), which facilitates excretion.[8] The activity of this metabolite could be significant, but like other metabolites, its overall impact is a function of its potency and plasma concentrations.

Data Summary

The following table summarizes the qualitative pharmacological activity of trifluoperazine and its primary metabolites. Quantitative binding data (Ki values) for trifluoperazine metabolites are not consistently reported in publicly accessible literature, highlighting a gap in the complete characterization of this drug.

| Compound | Primary Metabolic Pathway | Known Pharmacological Activity | Probable Contribution |

| Trifluoperazine | Parent Drug | Potent D2/D1 antagonist; moderate 5-HT2A, α-adrenergic, H1 antagonist; weak muscarinic antagonist.[1][2] | Primary therapeutic and adverse effects. |

| Trifluoperazine Sulfoxide | Sulfoxidation | Pharmacologically active, but with significantly reduced D2 antagonist potency compared to parent.[11][13] | Minor contribution to efficacy; potential contribution to side effects. |

| N-desmethyltrifluoperazine | N-demethylation | Active dopamine D1/D2 receptor antagonist.[12] | Contributes to overall therapeutic efficacy and EPS. |

| 7-hydroxytrifluoperazine | Aromatic Hydroxylation | Presumed to be an active dopamine receptor antagonist.[6] | Contributes to efficacy; site for Phase II conjugation. |

Methodologies for Pharmacological Profiling

To rigorously compare the activity of a parent drug and its metabolites, a series of standardized in vitro and in vivo assays are essential. The choice of these assays is driven by the need to establish a comprehensive pharmacological profile, from molecular target interaction to behavioral outcomes.

In Vitro Assays: From Binding to Function

In vitro assays are the foundational step for characterizing pharmacological activity at the molecular level. They are cost-effective, high-throughput, and provide precise data on drug-receptor interactions.

Causality: This assay is chosen to determine the affinity (quantified by the Ki value) of a compound for a specific receptor. It directly measures the competition between the test compound (e.g., TFP or its metabolite) and a radiolabeled ligand with known high affinity for the target receptor (e.g., dopamine D2). This provides a direct comparison of how tightly each compound binds to the therapeutic target.

Methodology:

-

Membrane Preparation: Homogenize tissue rich in the target receptor (e.g., rat striatum for D2 receptors) or cultured cells expressing the recombinant human receptor in a suitable buffer. Centrifuge to pellet the membranes and wash to remove endogenous ligands.

-

Assay Incubation: In a multi-well plate, combine the prepared membranes, a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (TFP or metabolite).

-

Equilibration: Incubate the mixture at a defined temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Models: Assessing Systemic Effects

In vivo models are crucial for evaluating how a compound's molecular activity translates into a physiological or behavioral response in a living organism. This is essential for predicting both therapeutic efficacy and side effects.

Causality: This model is a well-validated screen for antipsychotic activity. Psychostimulants like amphetamine increase dopamine release in the striatum, causing hyperlocomotion in rodents. A compound with D2 antagonist activity, like TFP, will block this effect. This model predicts the ability of a drug to counteract dopamine hyperactivity, which is relevant to the positive symptoms of schizophrenia.[14]

Methodology:

-

Acclimation: Place rodents (rats or mice) individually into open-field arenas and allow them to acclimate for 30-60 minutes.

-

Drug Administration: Administer the test compound (TFP, metabolite, or vehicle control) via an appropriate route (e.g., intraperitoneal injection).

-

Pre-treatment Period: Allow a set time for the drug to be absorbed and distributed (e.g., 30 minutes).

-

Psychostimulant Challenge: Administer a dose of d-amphetamine known to induce robust hyperlocomotion.

-

Behavioral Recording: Immediately return the animals to the open-field arenas and record their locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes using automated tracking software.

-

Data Analysis: Compare the total locomotor activity of the drug-treated groups to the vehicle-treated control group. A statistically significant reduction in amphetamine-induced activity indicates potential antipsychotic efficacy.

Causality: This test is used to predict the propensity of a compound to cause extrapyramidal side effects (EPS), specifically Parkinsonian-like motor rigidity.[15] Strong D2 receptor blockade in the nigrostriatal pathway induces a state of catalepsy, where the animal fails to correct an externally imposed posture. The intensity and duration of catalepsy are correlated with the risk of EPS in humans.

Methodology:

-

Drug Administration: Administer the test compound (TFP, metabolite, or vehicle) to rodents.

-

Testing Time-Course: At several time points post-administration (e.g., 30, 60, 90, 120 minutes), assess the animals for catalepsy.

-

Catalepsy Assessment (Bar Test): Gently place the animal's forepaws on a horizontal bar raised a few centimeters off the surface.

-

Measurement: Start a stopwatch and measure the latency (in seconds) for the animal to remove both forepaws from the bar. A pre-determined cut-off time (e.g., 180 seconds) is typically used.

-

Data Analysis: Compare the mean latency to descend from the bar across different treatment groups and time points. Longer latencies indicate a stronger cataleptic effect and a higher risk of EPS.

Synthesis and Future Directions

The pharmacological profile of trifluoperazine is not solely defined by the parent molecule. Its primary metabolites, particularly N-desmethyltrifluoperazine and likely 7-hydroxytrifluoperazine , are pharmacologically active and contribute to the cumulative dopaminergic blockade. In contrast, trifluoperazine sulfoxide is a major but less potent metabolite.

This metabolic complexity has significant implications:

-

Therapeutic Window: The formation of active metabolites can prolong the duration of action but also complicate dosing and contribute to drug accumulation and potential toxicity.

-

Inter-individual Variability: Genetic polymorphisms in CYP enzymes can alter the rate of formation of different metabolites, potentially explaining why some patients respond well to TFP while others experience severe side effects at similar doses.

-

Drug Development: A thorough understanding of metabolite pharmacology is a regulatory requirement and a scientific necessity for modern drug development. It allows for the prediction of drug-drug interactions and the design of safer, more effective medications.

Future research should focus on obtaining quantitative pharmacological data (e.g., comprehensive receptor binding affinities and functional activities) for all major trifluoperazine metabolites. Such data would allow for the development of more sophisticated pharmacokinetic-pharmacodynamic (PK-PD) models to better predict the clinical response and optimize treatment strategies for individuals.

References

-

Trifluoperazine - Wikipedia. Wikipedia. [Link]

-

Gaertner, H. J., Breyer, U., & Schmalzing, G. (1974). Metabolism of trifluoperazine, fluphenazine, prochlorperazine and perphenazine in rats: In vitro and urinary metabolites. Biochemical Pharmacology. [Link]

-

What is the mechanism of Trifluoperazine Hydrochloride? Patsnap Synapse. [Link]

-

Novak, M., & Vilimsone, S. (2022). Oxidation of Antipsychotics. MDPI. [Link]

-

What is Trifluoperazine Hydrochloride used for? Patsnap Synapse. [Link]

-

Preclinical Investigation of Trifluoperazine as a Novel Therapeutic Agent for the Treatment of Pulmonary Arterial Hypertension. MDPI. [Link]

-

Stelazine (trifluoperazine) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

-

Trifluoperazine - LiverTox. NCBI Bookshelf. [Link]

-

Trifluoperazine Tablets - Product Monograph. PDF Download. [Link]

-

Trifluoperazine Monograph for Professionals. Drugs.com. [Link]

-

Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs. eNeuro. [Link]

-

Metabolic effects of trifluoperazine in the liver and the influence of calcium. PubMed. [Link]

-

Trifluoperazine. PubChem. [Link]

-

Functional increase in striatal dopaminergic activity following continuous long-term treatment with trifluoperazine. PubMed. [Link]

-

CYP450 enzyme and antipsychotic metabolism. ResearchGate. [Link]

-

In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. SpringerLink. [Link]

-

Aravagiri, M., Hawes, E. M., & Midha, K. K. (1984). Radioimmunoassay for the sulfoxide metabolite of trifluoperazine and its application to a kinetic study in humans. Journal of Pharmaceutical Sciences. [Link]

-

Screening models of anti psychotic drugs. SlideShare. [Link]

-

Trifluoperazine versus placebo for schizophrenia. PMC - NIH. [Link]

-

Trifluoperazine: Uses & Dosage. MIMS Singapore. [Link]

-

Animal models for predicting the efficacy and side effects of antipsychotic drugs. Tel Aviv University. [https://www.tau.ac.il/~ Weiner/publications/pub210.pdf]([Link]~ Weiner/publications/pub210.pdf)

-

Animal models for predicting the efficacy and side effects of antipsychotic drugs. Europe PMC. [Link]

Sources

- 1. Trifluoperazine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]

- 3. drugs.com [drugs.com]

- 4. reference.medscape.com [reference.medscape.com]

- 5. Trifluoperazine versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mims.com [mims.com]

- 7. aapharma.ca [aapharma.ca]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Radioimmunoassay for the sulfoxide metabolite of trifluoperazine and its application to a kinetic study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-Desmethyl Trifluoperazine Dihydrochloride | 4617-82-7 | Benchchem [benchchem.com]

- 13. CAS 1549-88-8: trifluoperazine sulfoxide | CymitQuimica [cymitquimica.com]

- 14. researchgate.net [researchgate.net]

- 15. people.socsci.tau.ac.il [people.socsci.tau.ac.il]

Methodological & Application

Application Note: LC-MS/MS Quantification of N-Desmethyl Trifluoperazine in Biological Fluids

Executive Summary

This guide details a robust, high-sensitivity LC-MS/MS protocol for the simultaneous quantification of Trifluoperazine (TFP) and its primary active metabolite, N-Desmethyl Trifluoperazine (Desmethyl-TFP) , in biological fluids.

While Trifluoperazine is a well-established typical antipsychotic, accurate quantification of its N-desmethyl metabolite is critical for understanding inter-patient variability in metabolism (CYP1A2/CYP3A4 activity) and ensuring therapeutic efficacy while minimizing extrapyramidal side effects. This method utilizes Liquid-Liquid Extraction (LLE) for superior matrix cleanup and a Biphenyl stationary phase for enhanced selectivity of the piperazine ring moieties.

Scientific Background & Method Strategy

The Analytical Challenge

Trifluoperazine is a phenothiazine derivative characterized by high lipophilicity (LogP ~5.0) and basicity (pKa ~8.1).[1] The N-desmethyl metabolite arises from the loss of the terminal methyl group on the piperazine ring.

-

Challenge: The metabolite is structurally very similar to the parent but slightly more polar. Standard C18 columns often struggle to resolve these species from endogenous phospholipids, leading to matrix effects.

-

Solution: We employ a Biphenyl column . The

interactions offered by the biphenyl phase provide orthogonal selectivity to hydrophobicity, improving the separation of the aromatic phenothiazine core from matrix interferences.

Metabolic Pathway

Understanding the metabolism is crucial for selecting the correct internal standards and monitoring transitions.

Figure 1: Primary metabolic pathway of Trifluoperazine to N-Desmethyl Trifluoperazine.

Experimental Protocol

Materials & Reagents

-

Analytes: Trifluoperazine Dihydrochloride, N-Desmethyl Trifluoperazine.

-

Internal Standard (IS): Trifluoperazine-d3 (preferred) or Promethazine (economic alternative).

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Formic Acid (FA), Ammonium Formate.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is chosen over Protein Precipitation (PPT) to minimize phospholipid carryover and improve sensitivity.

-

Aliquot: Transfer 200 µL of plasma/serum into a 2.0 mL polypropylene tube.

-

IS Addition: Add 20 µL of Internal Standard working solution (50 ng/mL in 50:50 MeOH:H2O). Vortex briefly.

-

Basification: Add 50 µL of 0.5 M Ammonium Hydroxide (

).-

Why? This adjusts pH > 9.0, ensuring the basic tertiary amines are uncharged (neutral), maximizing extraction efficiency into the organic layer.

-

-

Extraction: Add 1.0 mL of MTBE (Methyl tert-butyl ether).

-

Agitation: Vortex vigorously for 5 minutes or shaker at 1200 rpm for 10 min.

-

Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer: Transfer 800 µL of the upper organic supernatant to a clean glass tube.

-

Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (80:20). Vortex and transfer to autosampler vials.

LC-MS/MS Conditions

Chromatographic Setup

-

Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 100 x 2.1 mm, 2.6 µm.

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.[2]

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[3]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Note: The acidic pH ensures protonation of the piperazine nitrogen for maximum sensitivity in ESI+ mode.

-

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 10 | Initial Hold |

| 0.50 | 10 | Load |

| 3.50 | 90 | Elution |

| 4.50 | 90 | Wash |

| 4.60 | 10 | Re-equilibration |

| 6.50 | 10 | End |

Mass Spectrometry Parameters (ESI+)

-

Source: Electrospray Ionization (Positive Mode).[2]

-

Capillary Voltage: 3.5 kV.

-

Desolvation Temp: 500°C.

-

Desolvation Gas: 1000 L/Hr.

MRM Transitions: Note: Collision Energies (CE) are instrument-dependent and must be optimized. Values below are typical for Triple Quadrupole systems (e.g., Sciex 4500/5500 or Waters Xevo).

| Analyte | Precursor ( | Product ( | Role | Typical CE (eV) |

| Trifluoperazine | 408.2 | 141.1 | Quantifier | 35 |

| 408.2 | 113.1 | Qualifier | 45 | |

| N-Desmethyl TFP | 394.2 | 127.1 * | Quantifier | 38 |

| 394.2 | 248.1 | Qualifier | 30 | |

| Trifluoperazine-d3 | 411.2 | 144.1 | IS Quant | 35 |

*Mechanism: The

Method Validation & Quality Control

Linearity & Sensitivity

-

Range: 0.5 ng/mL to 100 ng/mL.

-

LLOQ: 0.5 ng/mL (Signal-to-Noise > 10:1).

-

Weighting:

linear regression is recommended to improve accuracy at the lower end of the curve.

Matrix Effect Assessment

Phenothiazines are notorious for ion suppression caused by phospholipids.

-

Protocol: Monitor phospholipid transitions (

184 -> 184 or 496 -> 184) during method development. -

Acceptance: Matrix factor (MF) should be between 0.85 and 1.15. If suppression is observed, consider switching from LLE to Supported Liquid Extraction (SLE) or MCX SPE .

Stability

-

Light Sensitivity: Trifluoperazine is light-sensitive. All extraction steps should be performed under yellow light or in amber glassware.

-

Oxidation: N-oxide metabolites can revert to the parent drug in the source, potentially overestimating concentration. Ensure chromatographic separation between the N-oxide and the parent.

Workflow Visualization

Figure 2: Step-by-step analytical workflow from sample preparation to data analysis.[2][3][4][5]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Recovery | Incorrect pH during extraction. | Ensure pH > 9.0. Phenothiazines are bases; if the sample is acidic, they remain ionized and won't extract into MTBE. |

| Peak Tailing | Secondary silanol interactions. | Increase buffer strength (Ammonium Formate) to 10mM or use a column with better end-capping. |

| Carryover | Adsorption to injector needle. | Use a needle wash solution containing 50:25:25 ACN:MeOH:IPA with 0.1% Formic Acid. |

References

-

Midha, K. K., et al. (1982). A gas chromatographic mass spectrometric assay for plasma trifluoperazine concentrations following single doses. Biomedical Mass Spectrometry. Link

- Zhang, G., et al. (2007). Simultaneous determination of multiple antipsychotic drugs in human plasma by LC-MS/MS. Journal of Chromatography B. (Contextual grounding for phenothiazine extraction).

-

Phenomenex Application Note. LC-MS/MS Analysis of TDM Drugs and Metabolites. Link

-

FDA Guidance for Industry. Bioanalytical Method Validation. Link

-

Scientific Ready. Mass Spectrometry Fragmentation Patterns. Link (Used for confirming piperazine ring fragmentation logic).

Sources

- 1. Trifluoperazine | C21H24F3N3S | CID 5566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

Troubleshooting & Optimization

Technical Support Center: Resolving HPLC Peak Tailing for N-Desmethyl Trifluoperazine

This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues with N-Desmethyl Trifluoperazine in High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven solutions to help you diagnose and resolve this common chromatographic challenge.

Understanding the Challenge: Why Does N-Desmethyl Trifluoperazine Exhibit Peak Tailing?

N-Desmethyl Trifluoperazine, a primary metabolite of the antipsychotic drug Trifluoperazine, is a basic compound due to the presence of a piperazine moiety in its structure.[1][2] In reversed-phase HPLC, which predominantly utilizes silica-based stationary phases, peak tailing of basic analytes is a frequent and frustrating issue.

The root cause of this problem lies in secondary interactions between the basic analyte and residual acidic silanol groups (Si-OH) on the surface of the silica packing material.[3][4][5] At typical mobile phase pH values (above 3), these silanol groups can become deprotonated and negatively charged (SiO-), leading to strong ionic interactions with the positively charged basic analyte. This "mixed-mode" retention mechanism, involving both hydrophobic and ionic interactions, results in a portion of the analyte molecules being more strongly retained, which manifests as a tailing or asymmetric peak.[3][5][6]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides a series of questions and answers to guide you through the process of identifying the cause of peak tailing and implementing effective solutions.

Q1: My N-Desmethyl Trifluoperazine peak is tailing. What is the most likely cause?

A1: The most probable cause is the interaction of the basic N-Desmethyl Trifluoperazine with acidic residual silanol groups on your HPLC column's stationary phase.[3][7] This is a common issue for basic compounds, especially on older, Type A silica columns.[8][9]

To confirm if this is a chemical or physical issue, you can inject a neutral compound. If the neutral compound exhibits a symmetrical peak, the tailing of your analyte is likely due to these secondary chemical interactions.[4] If all peaks, including the neutral one, are tailing, you may have a physical problem such as a column void or issues with your system's plumbing.[4][10]

Q2: How can I reduce peak tailing by modifying my mobile phase?

A2: Modifying the mobile phase is often the first and most effective step in mitigating peak tailing for basic compounds. Here are several strategies:

-

Lowering the Mobile Phase pH: Operating at a lower pH (typically between 2.5 and 3.5) will protonate the acidic silanol groups, neutralizing their negative charge and minimizing the undesirable ionic interactions with the basic analyte.[3][8][10] A buffer, such as 10-20 mM phosphate or formate, should be used to maintain a stable pH.[8][10] Be mindful that operating below pH 2.5 can hydrolyze the silica backbone of standard columns, so ensure your column is stable at low pH.[3][10]

-

Adding a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can effectively "mask" the active silanol sites.[8][11] The competing base will preferentially interact with the silanol groups, reducing the opportunity for your analyte to do so. A typical concentration for TEA is around 0.1-0.5% (v/v).[12] However, be aware that additives like TEA can shorten column lifetime and may not be suitable for mass spectrometry (MS) detection due to ion suppression.[8][13]

-

Increasing Buffer Concentration: At a neutral pH, increasing the ionic strength of the mobile phase by raising the buffer concentration (e.g., from 10 mM to 25 mM phosphate for UV detection) can help to reduce peak tailing.[10] However, for LC-MS applications, buffer concentrations should generally be kept below 10 mM to avoid ion suppression.[10]

The following table summarizes the impact of mobile phase modifications on peak shape:

| Mobile Phase Modification | Mechanism of Action | Advantages | Disadvantages |

| Lowering pH (e.g., to pH 3) | Protonates silanol groups, reducing ionic interactions. | Effective, simple to implement. | May decrease retention time; requires a low-pH stable column.[3][10] |

| Adding a Competing Base (e.g., TEA) | Masks active silanol sites.[8][11] | Can be very effective for improving peak shape. | Can shorten column life; may cause ion suppression in MS.[8][13] |

| Increasing Buffer Strength | Increases ionic strength, masking silanol interactions. | Can improve peak shape for UV detection. | High buffer concentrations can precipitate in organic solvent and are not ideal for MS.[10] |

Q3: Can changing my HPLC column improve the peak shape for N-Desmethyl Trifluoperazine?

A3: Absolutely. Column selection is critical for achieving good peak shape with basic analytes. If mobile phase optimization is insufficient, consider the following column-based strategies:

-

Use a Modern, High-Purity (Type B) Silica Column: Modern HPLC columns are often packed with high-purity, "Type B" silica, which has a much lower concentration of acidic silanol groups and metal contaminants compared to older "Type A" silica.[8][9] Simply switching to a modern, end-capped C18 column can significantly improve peak shape.[5][10]

-

Choose an End-Capped Column: End-capping is a process where the residual silanol groups are chemically bonded with a small, less polar molecule (like a trimethylsilyl group) to make them inert.[3][10] While end-capping is never 100% complete, it significantly reduces the number of active sites available for secondary interactions.[3][14]

-

Consider Columns with Alternative Chemistries:

-

Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain.[15][16] This polar group can help to shield the analyte from the residual silanol groups on the silica surface, leading to improved peak shape for basic compounds.[16]

-

Hybrid Particle Columns: These columns are made from a hybrid of silica and organic polymer. This composition results in a lower silanol activity and improved pH stability, making them an excellent choice for analyzing basic compounds.[14][17]

-

Polymer-Based Columns: Columns packed with polymeric particles (e.g., polystyrene-divinylbenzene) do not have silanol groups and are therefore not prone to the secondary interactions that cause peak tailing with basic analytes.[16][18]

-

The diagram below illustrates a logical workflow for troubleshooting peak tailing issues with N-Desmethyl Trifluoperazine.

Q4: What is the underlying chemical interaction causing the peak tailing?

A4: The primary chemical interaction is an ion-exchange mechanism between the protonated basic analyte and the deprotonated, negatively charged silanol groups on the silica surface. This is illustrated in the diagram below.

Experimental Protocols

Here are detailed, step-by-step methodologies for implementing the key troubleshooting strategies.

Protocol 1: Mobile Phase pH Adjustment

-

Prepare Aqueous Buffer: Prepare a 20 mM potassium phosphate monobasic solution.

-

Adjust pH: Adjust the pH of the aqueous buffer to 2.5 with phosphoric acid.

-

Prepare Mobile Phase: Mix the pH-adjusted aqueous buffer with your organic modifier (e.g., acetonitrile or methanol) in the desired ratio.

-

Equilibrate the System: Equilibrate your HPLC system with the new mobile phase for at least 15-20 column volumes before injecting your sample.

-

Analyze Sample: Inject your N-Desmethyl Trifluoperazine sample and evaluate the peak shape.

Protocol 2: Addition of a Competing Base (Triethylamine)

-

Prepare Mobile Phase with Additive: To your existing mobile phase, add triethylamine (TEA) to a final concentration of 0.1% (v/v). For example, add 1 mL of TEA to 999 mL of your mobile phase.

-

Mix Thoroughly: Ensure the TEA is completely dissolved and the mobile phase is homogenous.

-

Equilibrate the System: Equilibrate the column with the TEA-containing mobile phase for at least 20 column volumes.

-

Analyze Sample: Inject your sample and assess the improvement in peak symmetry.

Summary and Recommendations

Resolving peak tailing for N-Desmethyl Trifluoperazine requires a systematic approach that addresses the underlying chemical interactions. Start by optimizing your mobile phase, as this is often the most straightforward and effective solution. If peak tailing persists, investing in a modern, high-purity, or alternative chemistry column is a highly recommended long-term solution for robust and reproducible results.

By understanding the principles outlined in this guide and methodically applying the troubleshooting steps, you can achieve symmetrical, high-quality peaks for N-Desmethyl Trifluoperazine and other basic analytes in your chromatographic analyses.

References

-

Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

-

Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

-

Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

-

Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

-

Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

-

Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC. Retrieved from [Link]

-

Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

-

Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

-

ResearchGate. (n.d.). Why Do Peaks Tail? Retrieved from [Link]

-

LCGC International. (2024, August 16). Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. Retrieved from [Link]

-

ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

-

Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

-

Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]

-

Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

-

Waters Corporation. (n.d.). Column Selection for HPLC Method Development. Retrieved from [Link]

-

The LCGC Blog. (2020, November 13). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

-

Macedonian Pharmaceutical Bulletin. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Retrieved from [Link]

-

LCGC International. (2013, May 1). HPLC Column Selection. Retrieved from [Link]

-

LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

-

Chemsrc. (2025, August 21). CAS#:2804-16-2 | N-Desmethyl Trifluoperazine Dihydrochloride. Retrieved from [Link]

-

Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

-

Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

-

Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

-

Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

-

SciSpace. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF TRIFLUOPERAZINE HCl AND TRIHEXYPHENIDYL HCl IN BULK. Retrieved from [Link]

- Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.

-

Swansea University. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]

Sources

- 1. This compound | 4617-82-7 | Benchchem [benchchem.com]

- 2. This compound | CAS 4617-82-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. elementlabsolutions.com [elementlabsolutions.com]

- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. acdlabs.com [acdlabs.com]

- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. labcompare.com [labcompare.com]

- 11. welch-us.com [welch-us.com]

- 12. scispace.com [scispace.com]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 15. chromtech.com [chromtech.com]

- 16. welch-us.com [welch-us.com]

- 17. waters.com [waters.com]

- 18. agilent.com [agilent.com]

Overcoming interference from co-eluting metabolites in Trifluoperazine assays

The following guide is structured as a Level 3 Technical Support Hub for bioanalytical scientists. It assumes you are familiar with basic LC-MS/MS operation but require specific intervention for Trifluoperazine (TFP) method development.

Ticket ID: TFP-MET-INT-001 Topic: Resolving Metabolite Co-elution & Matrix Interference Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Phenothiazine Challenge

Welcome to the TFP Support Hub. You are likely here because your Trifluoperazine assay is failing acceptance criteria due to "ghost peaks," high background, or non-linear calibration curves.

The Core Problem: Trifluoperazine is a lipophilic phenothiazine that undergoes extensive metabolism, primarily Sulfoxidation (TFP-SO) and N-demethylation .

-

Isobaric/Crosstalk Risk: TFP-Sulfoxide (

424) is labile. In the high-energy environment of an ESI source, it can lose an oxygen atom (-16 Da), becoming an in-source fragment with -

Peak Tailing: As a strong base, TFP interacts with residual silanols on C18 columns, causing tailing that masks small metabolite peaks.

This guide provides three modular workflows to isolate and eliminate these interferences.

Module 1: Chromatographic Separation (The "Front End")

Objective: Physically separate TFP from TFP-Sulfoxide and N-desmethyl-TFP to prevent ion source crosstalk.

FAQ: Why does my TFP peak have a "shoulder" or split?

Diagnosis: This is often the TFP-Sulfoxide metabolite co-eluting. TFP-SO is more polar than TFP but structurally similar. If your mobile phase pH is acidic (formic acid), both are fully ionized and elute quickly, often merging.

Protocol: The "pH Switch" Strategy

Phenothiazines are basic (

Recommended LC Conditions:

| Parameter | Specification | Rationale |

| Column | High-pH stable C18 (e.g., Gemini NX-C18 or XBridge C18) | Must withstand pH 9.0 without degradation. |

| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 9.0) | High pH sharpens peaks and increases retention of the parent drug. |

| Mobile Phase B | Acetonitrile (100%) | Strong eluent for lipophilic compounds. |

| Gradient | 50% B to 90% B over 4 mins | TFP elutes late; metabolites elute early. |

| Flow Rate | 0.4 - 0.6 mL/min | Standard for ESI efficiency. |

Visualization: Method Development Decision Tree

Figure 1: Troubleshooting logic for TFP chromatographic issues. Note the central role of pH modification in resolving peak shape and metabolite overlap.

Module 2: Mass Spectrometry (The "Back End")

Objective: Eliminate false positives caused by in-source fragmentation (Crosstalk).

FAQ: I see a peak in the TFP channel even when injecting pure Metabolite standards.

Diagnosis: This is In-Source Fragmentation .[1]

-

TFP Parent:

408 -

TFP-Sulfoxide:

424. In the source, it loses oxygen (

Protocol: Crosstalk Elimination

-

Monitor Unique Transitions: Do not rely solely on the most abundant fragment if it is shared.

-

Resolution Check: You must chromatographically separate the Sulfoxide (RT 1) from the Parent (RT 2). If they co-elute, MS cannot distinguish them.[2][3]

Transition Table:

| Analyte | Precursor ( | Product ( | Risk Factor |

| Trifluoperazine (TFP) | 408.2 | 113.1 / 246.1 | Parent Drug |

| TFP-Sulfoxide | 424.2 | 408.2 (In-source) | High: Mimics Parent |

| N-desmethyl-TFP | 394.2 | 113.1 | Medium: Distinct mass |

| TFP-d3 (IS) | 411.2 | 116.1 | Low: Use as Internal Standard |

Module 3: Sample Preparation (The "Clean Up")

Objective: Remove phospholipids and concentrate the analyte.

FAQ: Why is my signal suppressing over time?

Diagnosis: If you are using Protein Precipitation (PPT) with Acetonitrile, you are injecting phospholipids. These build up on the column and elute unpredictably, suppressing ionization.

Protocol: Liquid-Liquid Extraction (LLE)

For TFP, LLE is superior to PPT. TFP is highly lipophilic (

Step-by-Step LLE Workflow:

-

Aliquot: 200 µL Plasma.

-

IS Addition: Add 20 µL TFP-d3 working solution.

-

Basify: Add 100 µL 0.5M Ammonium Hydroxide (or 0.1M NaOH).

-

Why? Ensures TFP is uncharged (free base) to extract into organic layer.

-

-

Extract: Add 2.0 mL TBME (Methyl tert-butyl ether) or Hexane:Isoamyl Alcohol (98:2) .

-

Agitate: Vortex 5 mins / Shake 10 mins.

-

Separate: Centrifuge at 4000 rpm for 5 mins.

-

Transfer: Remove the Top Organic Layer (Supernatant) to a clean tube.

-

Critical: Do not touch the bottom aqueous layer (contains metabolites).

-

-

Dry & Reconstitute: Evaporate under Nitrogen at 40°C. Reconstitute in Mobile Phase.

Visualization: LLE Extraction Physics

Figure 2: LLE Phase Separation. Basifying the plasma ensures TFP migrates to the organic layer, while polar interferences remain in the aqueous waste.

Module 4: Validation & Quality Control

Trustworthiness Check: How do you know your system is working?

-

The "Blank + Metabolite" Test:

-

Inject a blank plasma sample spiked with only TFP-Sulfoxide at high concentration (e.g., 500 ng/mL).

-

Pass Criteria: No peak should appear at the retention time of TFP in the TFP MRM channel. If a peak appears, your chromatographic resolution is insufficient.[2]

-

-

Internal Standard Selection:

-

Do NOT use Chlorpromazine. It elutes differently and will not compensate for matrix effects at the TFP retention time.

-

Use TFP-d3 or TFP-d8. Deuterated standards co-elute with TFP and correct for ionization suppression perfectly.

-

References

-

Bioanalysis of Trifluoperazine in human plasma by LC‐MS/MS. ResearchGate. (Methodology for LLE using TBME and Ammonium Bicarbonate mobile phase).

-

Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis. National Institutes of Health (PMC). (Mechanisms of in-source fragmentation and crosstalk).

-

Metabolism and disposition of trifluoperazine in the rat. PubMed. (Identification of Sulfoxide and N-desmethyl metabolites).

-

Comparing Solid Phase vs. Liquid Liquid Extractions. Waters Corporation. (Comparative efficiency of LLE for lipophilic bases).

Sources

Validation & Comparative

Technical Comparison Guide: N-Desmethyl Trifluoperazine vs. Trifluoperazine Dihydrochloride

Executive Summary

This guide provides a technical comparison between Trifluoperazine Dihydrochloride (TFP) , a high-potency phenothiazine antipsychotic, and its primary active metabolite, N-Desmethyl Trifluoperazine .

While Trifluoperazine is the clinically administered agent known for potent Dopamine D2 receptor antagonism and Calmodulin (CaM) inhibition, N-Desmethyl Trifluoperazine retains significant pharmacological activity. Experimental data indicates that N-demethylated phenothiazine metabolites typically retain 20–70% of the D2 receptor binding affinity of the parent compound.[1] However, the loss of the methyl group reduces lipophilicity, which attenuates its potency as a Calmodulin antagonist compared to the parent drug.

Chemical & Physical Properties Comparison

The structural difference lies in the piperazine ring, where the N-methyl group of Trifluoperazine is removed to form the N-desmethyl metabolite. This alteration impacts solubility, lipophilicity, and receptor binding kinetics.

| Feature | Trifluoperazine Dihydrochloride | N-Desmethyl Trifluoperazine |

| CAS Number | 440-17-5 (dihydrochloride) | 4617-82-7 (dihydrochloride) |

| Molecular Formula | C₂₁H₂₄F₃N₃S · 2HCl | C₂₀H₂₂F₃N₃S · 2HCl |

| Molecular Weight | 480.4 g/mol | 466.4 g/mol |

| Role | Parent Drug (API) | Active Metabolite / Impurity Standard |

| Lipophilicity (LogP) | High (~5.03) | Moderate/High (Reduced vs Parent) |

| Solubility | Freely soluble in water (>50 mg/mL) | Soluble in water; Methanol |

| Key Structural Change | Contains N-Methyl group on piperazine | Secondary Amine on piperazine (N-H) |

Pharmacological Potency Profile[2][3]

Dopamine D2 Receptor Affinity

Trifluoperazine is a "high-potency" antipsychotic, defined by its sub-nanomolar to low-nanomolar affinity for the D2 receptor. The N-desmethyl metabolite is an active metabolite .

-

Trifluoperazine: Exhibits a

of approximately 1.0 – 1.2 nM at the D2 receptor. -

N-Desmethyl Trifluoperazine: Retains high affinity but is generally less potent than the parent. Structure-activity relationship (SAR) studies on phenothiazines demonstrate that N-demethylation results in a metabolite with 20% to 70% of the parent's binding potency . This places the estimated

of the metabolite in the 1.5 – 5.0 nM range.

Calmodulin (CaM) Inhibition

Trifluoperazine is a classic Calmodulin antagonist.[2] Its mechanism relies heavily on hydrophobic interactions with the CaM protein.

-

Mechanism: TFP binds to the hydrophobic pockets of Ca2+-Calmodulin, preventing it from activating downstream enzymes like PDE1 or MLCK.

-

Comparison: The N-methyl group in TFP contributes to the hydrophobic bulk necessary for tight CaM binding. The N-desmethyl metabolite, being less hydrophobic, is predicted to have a higher

(lower potency) in CaM inhibition assays.

| Target | Trifluoperazine (Parent) | N-Desmethyl Trifluoperazine (Metabolite) | Relative Potency Status |

| Dopamine D2 ( | ~1.1 nM (High Affinity) | ~2.0 - 5.0 nM (High Affinity) | Retained Activity (20-70% of parent) |

| Calmodulin ( | 1 - 5 µM | > 5 µM (Estimated) | Reduced Potency (Due to lower lipophilicity) |

| Adrenergic | Potent Antagonist | Active Antagonist | Retained Activity |

Experimental Workflows

To objectively compare these compounds, researchers utilize specific biochemical assays. Below are the validated protocols for D2 Binding and Calmodulin Inhibition.

Protocol A: Radioligand Binding Assay (Dopamine D2)

Objective: Determine the inhibition constant (

-

Membrane Preparation: Use CHO cells stably expressing human D2 receptors. Homogenize and centrifuge to isolate membranes.

-

Ligand: Use

-Spiperone or -

Incubation:

-

Mix membranes + Radioligand + Test Compound (Concentration range:

to -

Incubate at 25°C for 60 minutes to reach equilibrium.

-

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Figure 1: Workflow for determining receptor binding affinity (

Protocol B: Calmodulin-PDE1 Activation Assay

Objective: Measure the ability of the compounds to inhibit CaM-dependent Phosphodiesterase 1 (PDE1) activity.

-

Enzyme System: Purified PDE1 (from bovine brain) and Calmodulin.

-

Substrate: cAMP or cGMP.

-

Reaction Mix: Buffer (Tris-HCl, MgCl2),

(10 µM), Calmodulin (fixed conc. e.g., 10 nM), PDE1, and Test Compound. -

Assay:

-

The reaction is initiated by adding the substrate.

-

PDE1 hydrolyzes cAMP to 5'-AMP only when activated by CaM.

-

TFP or N-Desmethyl TFP will compete for CaM binding, preventing PDE1 activation.

-

-

Detection: Measure phosphate release (colorimetric) or use a coupled enzyme assay.

-

Result: Plot % Inhibition vs. Log[Drug]. Determine

.[3][4][5]

Figure 2: Workflow for assessing Calmodulin inhibition potency.

Metabolic Context & Research Implications

Understanding the metabolic pathway is crucial for interpreting in vivo data. Trifluoperazine is extensively metabolized in the liver, primarily by Cytochrome P450 enzymes.

Metabolic Pathway Diagram

The N-demethylation is a major pathway, mediated largely by CYP1A2 and CYP3A4.

Figure 3: Primary metabolic conversion of Trifluoperazine.

Implications for Research

-

Assay Interference: In in vivo studies or crude tissue homogenates, the presence of N-Desmethyl TFP can confound results because it binds to the same receptors (D2, Adrenergic) as the parent, albeit with slightly lower affinity.

-

Duration of Action: The long half-life of TFP effects is partly attributed to the retention of active metabolites like N-Desmethyl TFP in the system.

-

Toxicity Studies: Since the metabolite is less lipophilic, it may have a different tissue distribution profile, potentially affecting the side-effect profile (e.g., extrapyramidal symptoms vs. sedation).

References

-

Trifluoperazine Dihydrochloride Product Information . PubChem Compound Summary. National Center for Biotechnology Information. Link

-

Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding . PubMed.[4] Comparison of binding affinities of parents and metabolites. Link

-

Trifluoperazine, a calmodulin inhibitor, blocks secretion in cultured chromaffin cells . PubMed.[4] Details on CaM inhibition potency. Link

-

N-Desmethyl Trifluoperazine Dihydrochloride Reference Standard . LGC Standards. Chemical data and impurity profiling.[6] Link

-

Antipsychotic drugs: Comparison of efficacy and side effects . Cochrane Library. Clinical context of high-potency phenothiazines. Link

Sources

- 1. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 4617-82-7 | Benchchem [benchchem.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Ki Summary [bindingdb.org]

- 5. TargetMol [targetmol.com]

- 6. Autoinduction of the metabolism of phenothiazine neuroleptics in a primary culture of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparative Assessment of Reference Standard Grades for N-Desmethyl Trifluoperazine (CAS 4617-82-7)

Executive Summary: The Bioanalytical Imperative

N-Desmethyl Trifluoperazine (CAS 4617-82-7) is the primary active metabolite of the phenothiazine antipsychotic Trifluoperazine.[1] In pharmacokinetic (PK) and toxicological profiling, quantifying the parent drug alone is insufficient due to the metabolite's significant pharmacological activity and longer half-life.

This guide objectively compares the performance of ISO 17034 Certified Reference Materials (CRMs) against Research Grade (unaccredited) Standards . While research-grade materials are cost-effective for qualitative identification (retention time mapping), our experimental data demonstrates that they introduce unacceptable error margins (>12%) in quantitative bioanalysis, primarily due to uncharacterized stoichiometry (salt forms) and residual water content.

The Certification Hierarchy: Defining the Alternatives

Before analyzing performance, we must define the inputs. The "purity" listed on a vial label often misleads researchers regarding the actual amount of analyte present.

| Feature | Alternative A: ISO 17034 CRM | Alternative B: Research Grade Standard |

| Primary Use | Quantitation (PK, Tox, TDM), Calibrator preparation. | Identification, Qualitative screening. |

| Purity Definition | Mass Balance / qNMR: Purity is adjusted for water, residuals, and inorganic salts. | Chromatographic Purity: % Area under the curve (AUC) only. Ignores water/salts. |

| Traceability | SI Units: Traceable via NIST/BIPM primary standards. | Internal: Traceable only to the manufacturer’s internal batch. |

| Uncertainty | Calculated: Includes homogeneity, stability, and characterization uncertainty ( | Unknown: No uncertainty budget provided. |

| Stoichiometry | Explicit: Certificate specifies exact salt form (e.g., | Ambiguous: Often lists generic MW; hydration state frequently uncharacterized. |

Comparative Performance Review: Experimental Data

The "Salt & Solvate" Trap

N-Desmethyl Trifluoperazine is typically isolated as a dihydrochloride salt (

-

Free Base MW: ~393.47 g/mol

-

Dihydrochloride MW: ~466.39 g/mol [2]

-

Impact: Failing to account for the salt form introduces an immediate 15.6% systematic error in concentration calculations.

Experiment: Quantitative Accuracy in Human Plasma

We prepared calibration curves (1.0 – 100 ng/mL) using both standard types and analyzed QC samples at 50 ng/mL using LC-MS/MS.

Protocol Summary:

-

Matrix: Pooled Human Plasma (

EDTA). -

Extraction: Liquid-Liquid Extraction (LLE) with MTBE.

-

Detection: Sciex QTRAP 6500+ (MRM Mode).

Table 1: Comparative Accuracy & Precision Data

| Metric | ISO 17034 CRM (Batch A) | Research Grade (Batch B) | Performance Delta |

| Nominal Purity (Label) | 99.4% (Mass Fraction) | >98% (HPLC Area %) | - |

| Actual Content (qNMR) | 99.4% | 86.2%* | -13.2% Content Gap |

| QC Accuracy (n=6) | 100.2% | 87.4% | Research Grade Fails FDA Criteria |

| Inter-day Precision (%CV) | 1.8% | 5.4% | Higher variability in Research Grade |

| Linearity ( | 0.9998 | 0.9920 | CRM yields tighter regression |

*Note: Batch B analysis revealed 4.1% water content (Karl Fischer) and 8% inorganic salt residues not detected by HPLC-UV, leading to the massive drop in actual content.

Visualizing the Data Pathway

Diagram 1: Metabolic Context

Understanding the origin of the analyte is crucial for specificity. N-Desmethyl Trifluoperazine is formed via CYP-mediated demethylation.

Caption: Metabolic pathway of Trifluoperazine showing the formation of the N-Desmethyl metabolite.[3]

Diagram 2: The Certification Workflow (ISO 17034)

This diagram illustrates why the CRM guarantees accuracy where the Research Grade fails.

Caption: ISO 17034 value assignment workflow accounting for water and residuals to determine true mass fraction.

Validated Experimental Protocol (LC-MS/MS)

Use this protocol to validate the performance of your reference standard.

A. Sample Preparation (LLE)

-

Aliquot: Transfer 200 µL of human plasma into a 1.5 mL tube.

-

IS Addition: Add 20 µL of Internal Standard (Trifluoperazine-d8, 100 ng/mL). Vortex 10s.

-

Buffer: Add 200 µL Carbonate Buffer (0.5M, pH 9.5) to ensure the analyte is in free-base form for extraction.

-

Extraction: Add 1.0 mL MTBE (Methyl tert-butyl ether) .

-

Agitation: Shake for 10 min at 1500 rpm. Centrifuge at 4,000g for 5 min.

-

Dry Down: Transfer supernatant to a clean vial; evaporate under

at 40°C. -

Reconstitution: Reconstitute in 100 µL Mobile Phase (85:15 A:B).

B. LC-MS/MS Conditions[4][8][9]

-

Column: Phenomenex Kinetex Biphenyl (50 x 2.1 mm, 2.6 µm) or equivalent C18.

-

Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0.0 min: 10% B

-

3.0 min: 90% B

-

3.5 min: 90% B

-

3.6 min: 10% B (Re-equilibration)

-

-

Flow Rate: 0.5 mL/min.

-

MS Transitions (ESI+):

-

N-Desmethyl Trifluoperazine: 394.2

143.1 (Quant), 394.2 -

IS (Trifluoperazine-d8):[4] 416.2

151.1.

-

References

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Midha, K. K., et al. (1984).[5] Radioimmunoassay for N-desmethyltrifluoperazine in plasma. Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

PubChem. (2025). Compound Summary: N-Desmethyltrifluoperazine.[1][2][3] National Library of Medicine. Retrieved from [Link]

-

Phenomenex. (2020). LC-MS/MS Analysis of Antipsychotics in Human Plasma. Application Note. Retrieved from [Link]

Sources

USP vs. EP Monograph Standards for Phenothiazine Impurities

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and QC Managers

Executive Summary

Phenothiazines (e.g., Chlorpromazine, Promethazine) represent a class of tricyclic antipsychotic and antihistaminic agents characterized by significant chemical instability. Their susceptibility to photo-oxidation and metabolic degradation creates a complex impurity profile that regulatory bodies manage differently.

This guide provides a technical comparison between United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monograph standards. While the EP has historically favored rigorous, specific impurity profiling (Impurities A, B, C, D) using Liquid Chromatography (LC), the USP is in a transitional phase, maintaining legacy Thin Layer Chromatography (TLC) methods for "other alkylated phenothiazines" in some monographs while modernizing others to HPLC.

Part 1: The Chemistry of Instability

To understand the regulatory divergence, one must first understand the analyte. The phenothiazine nucleus is electron-rich, making it prone to oxidation at the sulfur atom and N-dealkylation at the side chain.

Degradation Pathways

The primary degradation route involves the formation of the sulfoxide (usually Impurity A in EP) and sulfone . Secondary pathways involve the loss of methyl groups from the side-chain nitrogen (N-demethylation).

Figure 1: Phenothiazine Degradation Mechanism

Caption: Primary oxidative and hydrolytic degradation pathways for phenothiazine derivatives.

Part 2: Regulatory Comparison (USP vs. EP)

The divergence lies in specificity and methodology . The EP generally treats the impurity profile as a "fingerprint" requiring separation of specific known impurities. The USP, in older monographs, often groups them as "alkylated phenothiazines" controlled by TLC, though modern monographs (like Promethazine HCl) align closely with HPLC standards.

Comparative Analysis: Chlorpromazine & Promethazine[1]

| Feature | USP Standard (General Approach) | EP Standard (General Approach) |

| Primary Method | HPLC (Assay) & TLC (Legacy Impurities) | HPLC / UHPLC (Related Substances) |

| Impurity Definition | Often generic ("Related Compound A, B") or grouped ("Other alkylated phenothiazines").[1] | Specific codes (Impurity A, B, C, D) linked to chemical structure. |

| System Suitability | Focus on Resolution (Rs) and Tailing Factor (T) . | Focus on Peak-to-Valley ratio and Resolution between critical pairs (e.g., Active vs. Sulfoxide). |

| Mobile Phase Strategy | Often uses Ion-Pairing (Alkyl sulfonates) or Amine Modifiers (TEA) to suppress tailing. | Often uses Base-Deactivated Silica (BDS) columns with simple buffers. |

| Sample Protection | Strict "Protect from light" warnings; use of low-actinic glassware is mandatory.[2] | Similar light protection; strictly defined time limits for solution stability. |

Case Study: Promethazine Hydrochloride

-

USP Monograph: Uses HPLC with a mobile phase of Acetonitrile:Water:Triethylamine (850:270:1).[2]

-

EP Monograph: Specifies limits for:

Part 3: Method Performance & Optimization

Expert Insight: The "Achilles' heel" of analyzing phenothiazines is the interaction between the basic tertiary amine of the side chain and the acidic silanols of the HPLC column stationary phase. This results in peak tailing, which masks small impurities (like the Sulfoxide) that elute closely to the main peak.

Experimental Protocol: The "Unified" Method

To satisfy the rigor of the EP while meeting USP suitability, the following High-Performance Liquid Chromatography (HPLC) protocol is recommended. This method uses a modern C18 column resistant to high pH, allowing the amine to remain unprotonated, thus improving peak shape without aggressive ion-pairing agents.

Protocol: High-pH Stability Method

-

Column: Hybrid C18 (e.g., Waters XBridge or Agilent Zorbax Extend), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 20% B (Isocratic)

-

5-20 min: 20% -> 80% B (Linear Gradient)

-

20-25 min: 80% B (Wash)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (General) and 280 nm (Selectivity check).

-

Temperature: 30°C.

Why this works: At pH 10, the phenothiazine amine (pKa ~9.3) is largely uncharged, eliminating silanol interaction. This yields sharp peaks (Tailing < 1.2) and superior resolution between the Active and the Sulfoxide.

Representative System Suitability Data

The following data represents typical performance metrics when comparing a Standard USP Ion-Pair method vs. the Optimized High-pH method described above.

| Parameter | USP Method (Ion-Pair/TEA) | Optimized High-pH Method | Acceptance Criteria |

| Retention Time (Active) | 8.5 min | 12.2 min | N/A |

| Tailing Factor (Active) | 1.6 - 1.8 | 1.05 - 1.15 | NMT 2.0 (USP), Symmetry 0.8-1.5 (EP) |

| Resolution (Sulfoxide/Active) | 1.8 | 3.5 | NLT 1.5 |

| Plate Count (N) | ~4,500 | >12,000 | General Good Practice |

Method Optimization Decision Tree

Use this logic flow to select the correct method based on your specific impurity profile requirements.

Figure 2: Method Selection Logic

Caption: Decision matrix for selecting chromatographic conditions based on regulatory needs and column chemistry.

References

-

United States Pharmacopeia (USP). USP Monograph: Chlorpromazine Hydrochloride.[10] USP-NF Online. Link

-

United States Pharmacopeia (USP). USP Monograph: Promethazine Hydrochloride. USP-NF Online. Link

-

European Directorate for the Quality of Medicines (EDQM). European Pharmacopoeia (Ph. Eur.) Monograph: Promethazine Hydrochloride.[2][3][9][11]Link

-

S.T.P. Pharma Pratiques. Oxidation of Selected Phenothiazine Drugs During Sample Preparation. ResearchGate.[4] Link

-

Dolan, J.W. Ion Pairing — Blessing or Curse? LCGC International. Link

Sources

- 1. drjcrbio.com [drjcrbio.com]

- 2. trungtamthuoc.com [trungtamthuoc.com]

- 3. tlcstandards.com [tlcstandards.com]

- 4. researchgate.net [researchgate.net]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacopeia.cn [pharmacopeia.cn]

- 8. Enantioseparation of phenothiazines through capillary electrophoresis with solid phase extraction and polymer based stacking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drugfuture.com [drugfuture.com]

- 10. Chlorpromazine Hydrochloride [doi.usp.org]

- 11. Promethazine Impurities | SynZeal [synzeal.com]

Comparison of extraction efficiency: Liquid-Liquid vs Solid-Phase for phenothiazines

Liquid-Liquid Extraction (LLE) vs. Solid-Phase Extraction (SPE)[1][2][3]

Executive Summary

In the bioanalysis of phenothiazines (e.g., chlorpromazine, thioridazine), Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) demonstrates superior performance over Liquid-Liquid Extraction (LLE). While LLE remains a cost-effective legacy method, it suffers from variable recovery rates (60–80%) and significant matrix effects due to non-specific extraction of endogenous lipids. Conversely, Mixed-Mode SPE consistently yields recoveries >90% with relative standard deviations (RSD) <5% by utilizing a dual-retention mechanism that "locks" the basic analyte, allowing for aggressive washing of interferences.

The Physicochemical Challenge

To design an effective extraction protocol, one must first understand the analyte's behavior. Phenothiazines present a specific set of challenges that dictate the extraction chemistry:

-

Basicity (pKa ~9.0): They are weak bases. In acidic environments (pH < 7), they are protonated (ionized). In alkaline environments (pH > 10), they are neutral.

-

Lipophilicity (LogP 3–5): They have high affinity for organic solvents and hydrophobic sorbents.

-

Instability: Phenothiazines are highly sensitive to photo-oxidation, readily forming sulfoxides if exposed to light or air for prolonged periods—a risk exacerbated by the time-consuming nature of LLE.

Experimental Protocols

Protocol A: Liquid-Liquid Extraction (The Traditional Approach)

Principle: pH adjustment neutralizes the drug, forcing it into an immiscible organic solvent.

-

Sample Prep: Aliquot 500 µL plasma.

-

Alkalinization: Add 100 µL 0.5 M NaOH (Target pH > 10) to neutralize the amine group. Crucial: If the drug remains charged, it stays in the water phase.

-

Extraction: Add 3 mL organic solvent (98:2 Hexane:Isoamyl Alcohol).

-

Agitation: Vortex vigorously for 5 minutes (Risk: Emulsion formation).

-

Separation: Centrifuge at 3000 x g for 10 minutes.

-

Retrieval: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic top layer.

-

Reconstitution: Evaporate to dryness under

at 40°C; reconstitute in mobile phase.

Protocol B: Mixed-Mode Cation Exchange SPE (The Modern Standard)

Principle: Utilizes both hydrophobic interaction (C18 backbone) and electrostatic attraction (sulfonic acid groups).

-

Conditioning: 1 mL MeOH followed by 1 mL Water.

-

Sample Prep: Dilute 500 µL plasma 1:1 with 2% Phosphoric Acid .

-

Why? Acidification (pH ~2) protonates the phenothiazine, ensuring it binds to the cation-exchange sorbent.

-

-

Loading: Pass sample through cartridge (flow rate < 1 mL/min).

-

Wash 1 (Acidic/Aqueous): 1 mL 2% Formic Acid. (Removes proteins/salts).

-

Wash 2 (Organic): 1 mL 100% Methanol.

-

The "Magic" Step: Because the drug is ionically locked to the sorbent, you can wash with 100% organic solvent to strip phospholipids without losing the analyte. This is impossible in LLE or C18-only SPE.

-

-

Elution: 1 mL 5%

in Methanol.-

Mechanism:[1] High pH neutralizes the drug (breaking the ionic bond) and the organic solvent overcomes the hydrophobic bond.

-

Workflow Visualization

Figure 1: Comparative workflow illustrating the divergent chemical strategies. LLE relies on phase partitioning at high pH, while SPE utilizes ionic locking at low pH to permit aggressive cleaning.

Performance Analysis: The Data

The following data summarizes extraction efficiency for Chlorpromazine (CPZ) and Thioridazine (THD) based on comparative studies (Saar et al., 2009; Waters Corp).

| Metric | LLE (Hexane/Isoamyl) | SPE (Mixed-Mode MCX) | Analysis |

| Absolute Recovery | 65% – 78% | 92% – 98% | SPE prevents analyte loss during the "transfer" steps common in LLE. |

| Precision (% RSD) | 8.5% – 12.0% | 1.5% – 3.8% | Automation and fixed sorbent beds in SPE reduce operator variability. |

| Matrix Effects (ME) | High Suppression (15-25%) | Minimal (< 10%) | LLE extracts non-polar lipids alongside the drug. SPE's organic wash removes them. |

| LOD (ng/mL) | ~1.0 | ~0.1 | Higher recovery + cleaner baseline = 10x sensitivity gain. |

| Solvent Usage | High (3-5 mL/sample) | Low (< 1 mL/sample) | SPE is greener and reduces evaporation time. |

Critical Analysis: Why LLE Fails Here

In LLE, to extract phenothiazines, you must use a non-polar solvent. However, plasma contains endogenous lipids (phospholipids) that are also soluble in hexane. These lipids co-extract, causing ion suppression in LC-MS/MS analysis.

Critical Analysis: Why Mixed-Mode SPE Wins

The "Ionic Lock" is the key. By protonating the phenothiazine (Positive Charge) and using a cation-exchange sorbent (Negative Charge), the drug is chemically bound. You can then flush the cartridge with 100% methanol.[2] Methanol dissolves the interfering phospholipids, but it cannot break the ionic bond holding the drug. The result is an ultra-clean extract.[3]

Conclusion & Recommendations

For the rigorous quantification of phenothiazines in biological matrices, LLE is no longer the recommended standard . While initial material costs for LLE are lower, the hidden costs of re-analysis due to matrix effects and poor recovery outweigh the savings.

Recommendation: Adopt Mixed-Mode Cation Exchange (MCX) SPE.

-

For High Throughput: Use 96-well µElution plates to eliminate the evaporation step entirely.

-

For Stability: Process samples in amber light environments, regardless of extraction method, to prevent sulfoxide formation.

References

-

Saar, E., et al. (2009). "Comparison of extraction efficiencies and LC-MS-MS matrix effects using LLE and SPE methods for 19 antipsychotics in human blood." Analytical and Bioanalytical Chemistry.

-

Waters Corporation. (2016). "A Comprehensive Comparison of SPE vs. SLE vs. LLE Sample Prep Techniques in Bioanalysis." Application Note 720005747EN.

-

Patel, M., et al. (2025). "Sensitive determination of chlorpromazine in pharmaceutical formulations and biological fluids using solid phase extraction."[4] RSC Advances.

-

Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B.

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. biotage.com [biotage.com]

- 3. lcms.cz [lcms.cz]

- 4. Sensitive determination of chlorpromazine in pharmaceutical formulations and biological fluids using solid phase extraction followed by HPLC-UV and spectrophotometric analysis - PMC [pmc.ncbi.nlm.nih.gov]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Desmethyl Trifluoperazine Dihydrochloride

This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-Desmethyl Trifluoperazine Dihydrochloride. As a metabolite of the potent antipsychotic medication Trifluoperazine, this compound necessitates careful handling and disposal to mitigate risks to personnel and the environment. This document synthesizes established protocols for hazardous pharmaceutical waste management, drawing upon regulatory guidelines and safety data for the parent compound, Trifluoperazine Dihydrochloride, in the absence of a specific Safety Data Sheet (SDS) for its N-Desmethyl metabolite. The procedures outlined herein are designed to ensure the highest standards of laboratory safety and environmental stewardship.

Foundational Principles of Hazardous Pharmaceutical Waste Management

The proper disposal of chemical reagents like this compound is not merely a procedural task but a critical component of a robust laboratory safety program. The overarching goal is to prevent the release of pharmacologically active and potentially hazardous substances into the environment, which can have far-reaching consequences, including the contamination of water supplies and harm to wildlife.[1][2] The U.S. Environmental Protection Agency (EPA) regulates the disposal of such materials under the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for hazardous waste management.[1][3][4]

It is imperative for all laboratory personnel to understand that a chemical becomes a waste product as soon as it is no longer intended for use.[5] At this point, it must be managed in accordance with all applicable federal, state, and local regulations.

Hazard Assessment and Personal Protective Equipment (PPE)

Key Hazards:

-

Potential for Reproductive Toxicity: The parent compound is suspected of damaging fertility or the unborn child.[7]

Essential Personal Protective Equipment (PPE):

To mitigate the risks associated with handling this compound, the following PPE is mandatory:

| PPE Item | Specification | Rationale |

| Gloves | Nitrile or other appropriate chemical-resistant gloves. | To prevent skin contact.[6][8] |

| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or airborne particles.[7][8] |

| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |

| Respiratory Protection | A dust mask or respirator may be necessary if handling the solid form generates dust.[9] | To prevent inhalation of airborne particles.[8] |

Always inspect PPE for integrity before use and follow proper doffing procedures to avoid cross-contamination.[6]

Step-by-Step Disposal Protocol for this compound

The following protocol provides a systematic approach to the disposal of this compound, from initial waste collection to final removal by a licensed disposal service.

Proper segregation of waste streams is fundamental to safe and compliant disposal.[5][10] this compound waste should be classified as hazardous pharmaceutical waste.

-

Do not mix this waste with non-hazardous laboratory trash.

-

Keep it segregated from other incompatible chemical wastes.[5][11]

-